molecular formula C15H12O4 B1662430 Isoliquiritigenin CAS No. 1060-19-1

Isoliquiritigenin

Cat. No.: B1662430
CAS No.: 1060-19-1
M. Wt: 256.25 g/mol
InChI Key: DXDRHHKMWQZJHT-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoliquiritigenin is a phenolic chemical compound found in licorice. It is a member of the class of chalcones, which are natural compounds known for their diverse biological activities. This compound is known for its anti-inflammatory, antimicrobial, antioxidant, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Isoliquiritigenin can be synthesized through various methods. One common method involves the use of malonyl-CoA and 4-coumaroyl-CoA as substrates, catalyzed by the enzyme 6’-deoxychalcone synthase. This reaction produces this compound along with CoA, carbon dioxide, and water .

Industrial Production Methods

In industrial settings, this compound is often extracted from the roots of Glycyrrhiza species, such as Glycyrrhiza uralensis. The extraction process typically involves the use of solvents like ethanol or methanol to isolate the compound from the plant material .

Chemical Reactions Analysis

Types of Reactions

Isoliquiritigenin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, dihydrochalcones, and various substituted derivatives of this compound .

Scientific Research Applications

Isoliquiritigenin has a wide range of scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various bioactive compounds.

    Biology: this compound is studied for its effects on cellular signaling pathways and gene expression.

    Medicine: It has shown potential in the treatment of various diseases, including cancer, inflammation, and microbial infections.

    Industry: This compound is used in the development of pharmaceuticals and nutraceuticals.

Mechanism of Action

Isoliquiritigenin exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Isoliquiritigenin is unique among chalcones due to its potent biological activities. Similar compounds include:

This compound stands out due to its higher affinity for the GABA-A receptor and its ability to modulate multiple signaling pathways, making it a promising compound for therapeutic applications.

Properties

IUPAC Name

(E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-11-4-1-10(2-5-11)3-8-14(18)13-7-6-12(17)9-15(13)19/h1-9,16-17,19H/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDRHHKMWQZJHT-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022466
Record name Isoliquiritigenin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoliquiritigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037316
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

961-29-5, 13745-20-5
Record name Isoliquiritigenin
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Record name Isoliquiritigenin
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Record name 2',4,4'-Trihydroxychalcone
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Record name Isoliquiritigenin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03285
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Record name Isoliquiritigenin
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Record name Isoliquiritigenin
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Record name TRIHYDROXYCHALCONE
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Record name Isoliquiritigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037316
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

200 - 204 °C
Record name Isoliquiritigenin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037316
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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